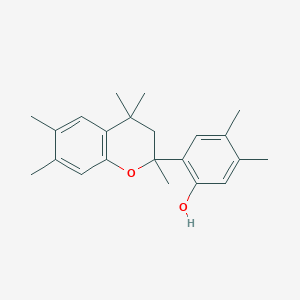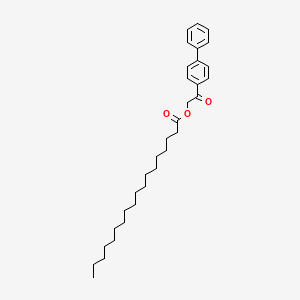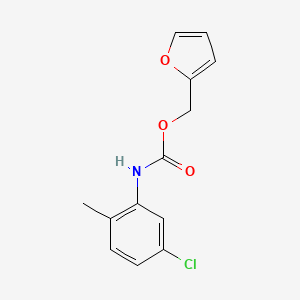
3,5-Diphenyl-4'-methyl-2-nitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-4’-methyl-2-nitrobiphenyl is an organic compound with the molecular formula C25H19NO2 It is a biphenyl derivative characterized by the presence of two phenyl groups, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl typically involves the nitration of a biphenyl precursor. One common method includes the following steps:
Nitration Reaction: The biphenyl precursor is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized with different substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents under appropriate conditions.
Major Products Formed:
Reduction: 3,5-Diphenyl-4’-methyl-2-aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3,5-Diphenyl-4’-methyl-2-nitrobiphenyl has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
Molecular Targets and Pathways:
Redox Reactions: The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Aromatic Interactions: The phenyl rings can interact with proteins, enzymes, or other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
3,5-Diphenyl-4’-methylbiphenyl: Lacks the nitro group, resulting in different reactivity and applications.
4’-Methyl-2-nitrobiphenyl: Lacks the additional phenyl groups, leading to different chemical properties.
3,5-Diphenyl-2-nitrobiphenyl:
Uniqueness: 3,5-Diphenyl-4’-methyl-2-nitrobiphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of phenyl, methyl, and nitro groups makes it a versatile compound for various research applications.
Properties
CAS No. |
102893-10-7 |
|---|---|
Molecular Formula |
C25H19NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-nitro-3,5-diphenylbenzene |
InChI |
InChI=1S/C25H19NO2/c1-18-12-14-21(15-13-18)24-17-22(19-8-4-2-5-9-19)16-23(25(24)26(27)28)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
OAWYKQYRSAABEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
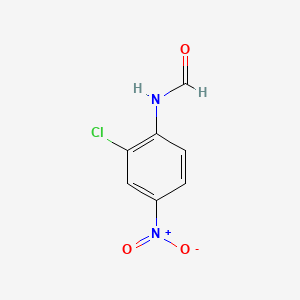
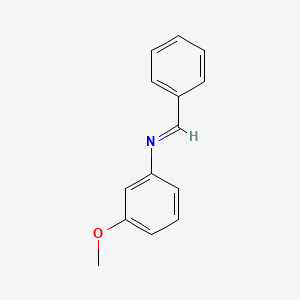
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
